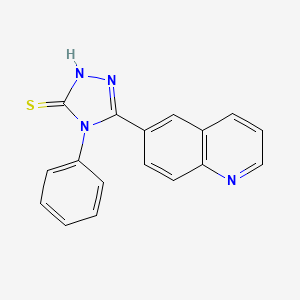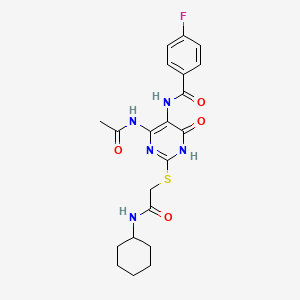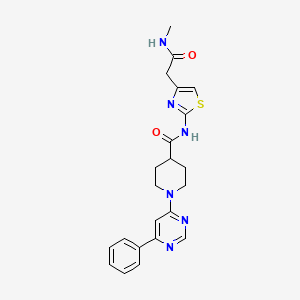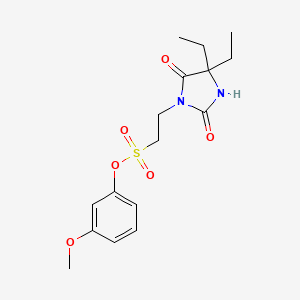
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C5H6BrN3O2. It has an average mass of 220.024 Da and a monoisotopic mass of 218.964325 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is also part of a propionic acid group, and one of the nitrogen atoms in the triazole ring is substituted with a bromine atom .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 436.3±47.0 °C at 760 mmHg, and a flash point of 217.7±29.3 °C. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds. Its polar surface area is 68 Å2 .Aplicaciones Científicas De Investigación
Antiviral Properties
Triazoles, including 1,2,4-triazole derivatives, have been reported to possess antiviral properties . This suggests that “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could potentially be used in the development of antiviral drugs.
Anti-inflammatory Applications
Triazoles are also known for their anti-inflammatory activity . Therefore, “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could be explored for its potential use in the treatment of inflammatory conditions.
Anticancer and Antitumor Activities
1,2,4-triazole derivatives have shown promising anticancer and antitumor activities . This suggests that “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could be investigated for its potential use in cancer therapy.
Antibacterial and Antifungal Activities
Triazoles, including 1,2,4-triazole derivatives, have demonstrated antibacterial and antifungal activities . This indicates that “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could be used in the development of new antibacterial and antifungal agents.
Antioxidant Activities
1,2,4-triazole derivatives have been found to possess antioxidant activities . This suggests that “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could be explored for its potential use as an antioxidant.
Industrial Applications
Triazoles have been used in various industrial applications . Therefore, “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could potentially be used in a variety of industrial processes.
Agricultural Applications
Triazoles have been used in agricultural applications, particularly as pesticides . This suggests that “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could be developed for use in agriculture.
Antitubercular Activities
Triazoles have shown antitubercular activities . This indicates that “3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” could be investigated for its potential use in the treatment of tuberculosis.
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis methods, chemical reactions, and potential pharmacological activities. It could also be interesting to explore its potential applications in various fields such as medicine or materials science .
Propiedades
IUPAC Name |
3-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWWHMPZVZCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

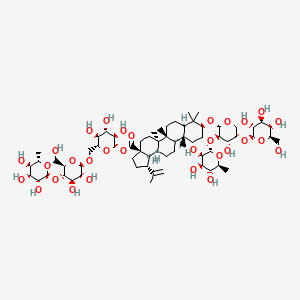
![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

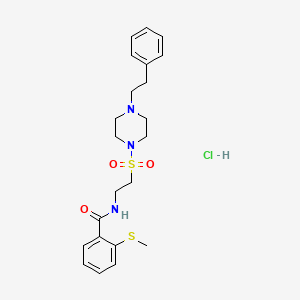
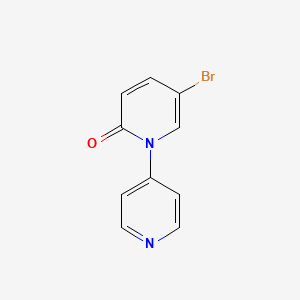
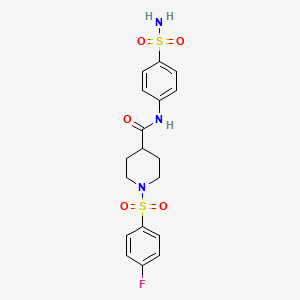
![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)
